Mirabijalone D
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mirabijalone D involves the extraction of rotenoids from the roots of Mirabilis jalapa. The process typically includes:
Extraction: The roots are dried and ground into a fine powder. The powdered roots are then subjected to solvent extraction using ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of automated extraction and chromatography systems enhances the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Mirabijalone D undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are known for their cytotoxic properties.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Mirabijalone D has a wide range of scientific research applications:
Mechanism of Action
Mirabijalone D exerts its effects primarily through the inhibition of mitochondrial electron transport. It binds to complex I of the electron transport chain, leading to the generation of reactive oxygen species and subsequent cell death . This mechanism is particularly effective against cancer cells, which are more susceptible to oxidative stress .
Comparison with Similar Compounds
Mirabijalone D is unique among rotenoids due to its specific structural features and biological activities. Similar compounds include:
Mirabijalone A, B, and C: These compounds also exhibit cytotoxic and antioxidant properties but differ in their specific molecular structures and reactivity.
Boeravinone B, C, and F: These rotenoids share similar biological activities but have distinct structural differences that influence their reactivity and potency.
This compound stands out due to its potent cytotoxic activity and unique mechanism of action, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-7-10(23-2)6-12-14(15(7)20)16(21)13-9-4-3-8(19)5-11(9)25-18(22)17(13)24-12/h3-6,18-20,22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWMBRRWYKHHDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC(=C4)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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